molecular formula C11H21NO B11911727 2-Azaspiro[4.6]undecan-4-ylmethanol

2-Azaspiro[4.6]undecan-4-ylmethanol

Cat. No.: B11911727
M. Wt: 183.29 g/mol
InChI Key: MLHNPOGMCJTEKV-UHFFFAOYSA-N
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Description

2-Azaspiro[46]undecan-4-ylmethanol is a spirocyclic compound with a unique structure that includes a nitrogen atom within the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.6]undecan-4-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with formaldehyde or other hydroxymethylating agents introduces the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.6]undecan-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrogen atom within the spiro ring can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-Azaspiro[4.6]undecan-4-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.6]undecan-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the nitrogen atom within the spiro ring system play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.6]undecan-3-one: Similar spirocyclic structure but lacks the hydroxymethyl group.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms within the spiro ring system.

    2-Azetidinone: Smaller ring system with different functional groups.

Uniqueness

2-Azaspiro[4.6]undecan-4-ylmethanol is unique due to its specific combination of a spirocyclic ring system with a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-azaspiro[4.6]undecan-4-ylmethanol

InChI

InChI=1S/C11H21NO/c13-8-10-7-12-9-11(10)5-3-1-2-4-6-11/h10,12-13H,1-9H2

InChI Key

MLHNPOGMCJTEKV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNCC2CO

Origin of Product

United States

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